molecular formula C9H8BrNO B6266838 3-(4-bromophenyl)prop-2-enamide CAS No. 27318-06-5

3-(4-bromophenyl)prop-2-enamide

Cat. No.: B6266838
CAS No.: 27318-06-5
M. Wt: 226.1
InChI Key:
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Description

3-(4-Bromophenyl)prop-2-enamide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enamide group. This compound is known for its versatility in chemical reactions and its potential use in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)prop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amide precursor under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-bromobenzaldehyde reacts with an amide in the presence of a base such as potassium hydroxide in an ethanolic solution. The reaction is usually carried out at room temperature and requires stirring for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Addition Reactions: The double bond in the prop-2-enamide group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(4-Bromophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the prop-2-enamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)prop-2-enamide
  • 3-(4-Fluorophenyl)prop-2-enamide
  • 3-(4-Methylphenyl)prop-2-enamide

Uniqueness

3-(4-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

CAS No.

27318-06-5

Molecular Formula

C9H8BrNO

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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